molecular formula C18H14ClNO4 B2852974 Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate CAS No. 477498-96-7

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate

Cat. No. B2852974
CAS RN: 477498-96-7
M. Wt: 343.76
InChI Key: YVSOVMSIOCJTNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzofuran derivatives and has been synthesized using different methods.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways, potentially including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Result of Action

Given the biological activities associated with benzofuran compounds, it is likely that this compound has significant effects at the molecular and cellular levels . These effects could include alterations in enzyme activity, changes in cellular signaling, and impacts on cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate in lab experiments is its potential applications in various fields. This compound can be used as a starting material for the synthesis of other compounds with interesting properties. It also possesses various pharmacological properties that can be studied for their potential use in medicine. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound can be toxic if not handled properly, and caution should be taken when working with it.

Future Directions

There are various future directions for the study of Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate. One of the main directions is the study of its potential use as an anticancer agent. This compound has been found to possess antitumor activity in various cancer cell lines, and further studies are needed to determine its potential use in cancer treatment. Another direction is the study of its potential use in the treatment of inflammatory diseases such as arthritis. This compound has been found to possess anti-inflammatory properties, and further studies are needed to determine its potential use in the treatment of these diseases. Finally, the study of the synthesis of other compounds using this compound as a starting material is another future direction. This compound can be used as a precursor for the synthesis of other compounds with interesting properties, and further studies are needed to determine the potential applications of these compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of this compound in various fields.

Synthesis Methods

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 2-chlorobenzoyl chloride with 3-hydroxybenzofuran in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as a white crystalline solid.

Scientific Research Applications

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent. In material science, this compound has been used as a precursor for the synthesis of other compounds with interesting properties. In organic synthesis, this compound has been used as a starting material for the synthesis of various other compounds.

properties

IUPAC Name

ethyl 3-[(2-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSOVMSIOCJTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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